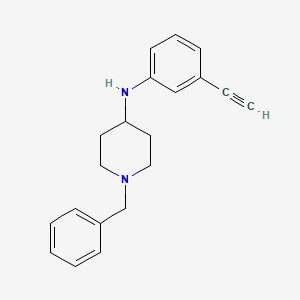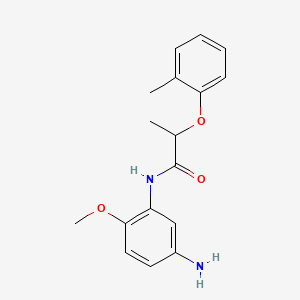
2-(Dimethylamino)pyridine-5-boronic acid dihydrochloride
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of “2-(Dimethylamino)pyridine-5-boronic acid dihydrochloride” is represented by the empirical formula C7H11BN2O2 · 2HCl. It has a molecular weight of 238.91 .Physical And Chemical Properties Analysis
“this compound” is a solid compound . The specific physical and chemical properties are not well documented in the available resources.Wirkmechanismus
Target of Action
Boronic acids, including 2-(dimethylamino)pyridine-5-boronic acid dihydrochloride, are commonly used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, targeting electrophilic organic groups .
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, this compound interacts with its targets through a process known as transmetalation . This process involves the transfer of the boronic acid group from boron to a palladium catalyst . The palladium catalyst is first oxidized through oxidative addition with an electrophilic organic group, forming a new Pd-C bond . The boronic acid group from this compound is then transferred to the palladium, completing the transmetalation process .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction, facilitated by this compound, is a key step in various biochemical pathways involved in the synthesis of complex organic compounds . The exact downstream effects of these pathways can vary widely depending on the specific compounds being synthesized.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its role in Suzuki-Miyaura cross-coupling reactions . By facilitating these reactions, this compound enables the formation of new carbon-carbon bonds, which is a crucial step in the synthesis of many organic compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the efficiency of Suzuki-Miyaura cross-coupling reactions can be affected by factors such as temperature, pH, and the presence of other chemicals .
Vorteile Und Einschränkungen Für Laborexperimente
2-(Dimethylamino)pyridine-5-boronic acid dihydrochlorideic Acid Dihydrochloride has several advantages for use in the laboratory. It is a stable reagent that is easy to store and handle. It is also a highly reactive reagent that can form strong covalent bonds with a wide variety of organic compounds. Additionally, it is soluble in both organic and aqueous solvents, making it easy to use in a variety of synthetic reactions. However, 2-(Dimethylamino)pyridine-5-boronic acid dihydrochlorideic Acid Dihydrochloride is a corrosive material and should be handled with appropriate safety precautions.
Zukünftige Richtungen
Future research into 2-(Dimethylamino)pyridine-5-boronic acid dihydrochlorideic Acid Dihydrochloride could focus on the development of new synthetic methods utilizing the reagent. Additionally, research into the use of 2-(Dimethylamino)pyridine-5-boronic acid dihydrochlorideic Acid Dihydrochloride in the synthesis of biologically active compounds could lead to the discovery of new therapeutic agents. Finally, research into the development of safer and more efficient methods for synthesizing 2-(Dimethylamino)pyridine-5-boronic acid dihydrochlorideic Acid Dihydrochloride could lead to improved safety protocols for handling the reagent in the laboratory.
Wissenschaftliche Forschungsanwendungen
2-(Dimethylamino)pyridine-5-boronic acid dihydrochlorideic Acid Dihydrochloride is used in a variety of scientific research applications. It is commonly used as a catalyst for the formation of carbon-carbon and carbon-heteroatom bonds in organic synthesis. It is also used as a reagent for the synthesis of boronic esters, amides, and carboxylic acids. Additionally, 2-(Dimethylamino)pyridine-5-boronic acid dihydrochlorideic Acid Dihydrochloride has been used to synthesize a variety of biologically active compounds, such as peptides, nucleosides, and carbohydrates.
Safety and Hazards
Biochemische Analyse
Biochemical Properties
2-(Dimethylamino)pyridine-5-boronic acid dihydrochloride plays a significant role in biochemical reactions, particularly in the field of organic synthesis. It is known to interact with various enzymes, proteins, and other biomolecules. The compound acts as a catalyst in Suzuki-Miyaura coupling reactions, which are widely used in the synthesis of complex organic molecules. The boronic acid group in the compound facilitates the formation of carbon-carbon bonds by interacting with palladium catalysts and organic halides. This interaction is crucial for the transmetalation step in the coupling reaction, where the organic group is transferred from boron to palladium .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are of great interest. The compound has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of certain kinases and phosphatases, leading to changes in phosphorylation states of key signaling proteins. This modulation can impact various cellular processes, including cell growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is essential for its role in enzyme inhibition or activation. The compound can inhibit enzymes that contain active site serine residues by forming a covalent bond with the hydroxyl group of serine. This inhibition can lead to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is generally stable under standard laboratory conditions, but prolonged exposure to moisture or high temperatures can lead to hydrolysis and degradation. Long-term studies have shown that the compound can have sustained effects on cellular function, with some changes in gene expression and cellular metabolism persisting even after the compound is removed .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing enzyme activity or modulating signaling pathways. At high doses, it can exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular processes. Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical effects without causing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and function. The compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes in metabolic pathways. For example, it can inhibit or activate enzymes involved in glycolysis, the citric acid cycle, and other metabolic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical effects. The compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it can localize to specific compartments or organelles, where it exerts its effects. The distribution of the compound can influence its activity and function, as well as its potential toxicity .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(Dimethylamino)pyridine-5-boronic acid dihydrochloride involves the reaction of 2-(Dimethylamino)pyridine-5-boronic acid with hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": [ "2-(Dimethylamino)pyridine-5-boronic acid", "Hydrochloric acid" ], "Reaction": [ "Add 2-(Dimethylamino)pyridine-5-boronic acid to a round-bottom flask", "Add hydrochloric acid to the flask and stir the mixture at room temperature for several hours", "Filter the resulting solid and wash with water", "Dry the product under vacuum to obtain 2-(Dimethylamino)pyridine-5-boronic acid dihydrochloride" ] } | |
CAS-Nummer |
265664-54-8 |
Molekularformel |
C7H12BClN2O2 |
Molekulargewicht |
202.45 g/mol |
IUPAC-Name |
[6-(dimethylamino)pyridin-3-yl]boronic acid;hydrochloride |
InChI |
InChI=1S/C7H11BN2O2.ClH/c1-10(2)7-4-3-6(5-9-7)8(11)12;/h3-5,11-12H,1-2H3;1H |
InChI-Schlüssel |
BYTHNGVVOWWTSO-UHFFFAOYSA-N |
SMILES |
B(C1=CN=C(C=C1)N(C)C)(O)O.Cl.Cl |
Kanonische SMILES |
B(C1=CN=C(C=C1)N(C)C)(O)O.Cl |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-Methyl-2-[2-(2-methyl-piperidin-1-YL)-ethoxy]-phenylamine](/img/structure/B1386688.png)
![3-Ethyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B1386690.png)
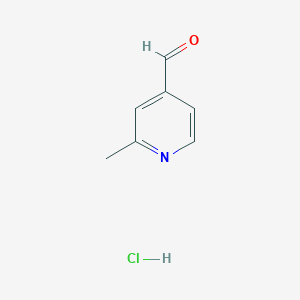
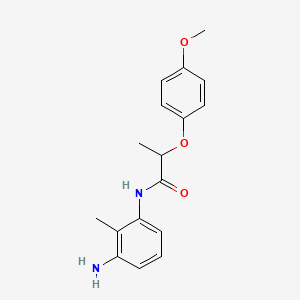


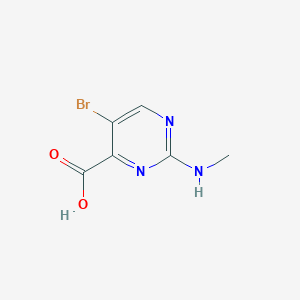
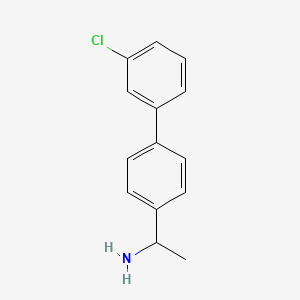
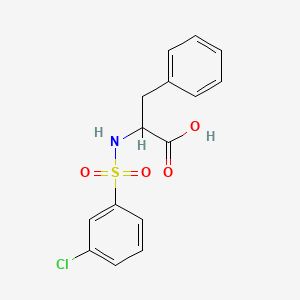
![Ethyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrochloride](/img/structure/B1386702.png)
![2-[4-(1,3-Benzoxazol-2-YL)morpholin-2-YL]-ethanamine hydrochloride](/img/structure/B1386704.png)
